momelotinib Mesylate

Myelofibrosis Anemia Transfusion Independence

Only approved JAK inhibitor with ACVR1 activity enabling hepcidin suppression and anemia improvement. Essential for myelofibrosis studies requiring spleen reduction with iron homeostasis endpoints. High purity ≥98%.

Molecular Formula C24H26N6O5S
Molecular Weight 510.6 g/mol
CAS No. 1056636-07-7
Cat. No. B1513256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemomelotinib Mesylate
CAS1056636-07-7
Molecular FormulaC24H26N6O5S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
InChIInChI=1S/C23H22N6O2.CH4O3S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);1H3,(H,2,3,4)
InChIKeyLYIDPXWFFVJQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momelotinib Mesylate (CAS 1056636-07-7) Technical Procurement Overview: JAK1/JAK2/ACVR1 Inhibitor for Myelofibrosis Research


Momelotinib mesylate (CAS 1056636-07-7), the mesylate salt form of momelotinib, is an orally bioavailable, ATP-competitive inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1/ALK2) [1]. It is approved by the FDA and EMA for the treatment of intermediate- or high-risk myelofibrosis in adults with anemia [2]. Momelotinib is one of four JAK inhibitors commercially available for myelofibrosis, alongside ruxolitinib, fedratinib, and pacritinib [3]. Its distinguishing pharmacological feature is the concurrent inhibition of ACVR1, which modulates hepcidin expression and iron homeostasis, providing a mechanism for anemia improvement not shared by other approved JAK inhibitors [4]. This compound is supplied as the mesylate salt for research and development applications in oncology, hematology, and kinase signaling studies.

Why Momelotinib Mesylate Cannot Be Replaced by Ruxolitinib, Fedratinib, or Pacritinib in Myelofibrosis Research Applications


Despite all four approved JAK inhibitors (ruxolitinib, fedratinib, pacritinib, and momelotinib) targeting JAK2 as a core mechanism for reducing splenomegaly and constitutional symptoms in myelofibrosis, their ancillary kinase inhibition profiles differ markedly, producing distinct hematologic and clinical phenotypes that preclude direct interchangeability [1]. Momelotinib is the only approved JAK inhibitor that also inhibits ACVR1 at clinically relevant concentrations, leading to hepcidin suppression and improved iron availability for erythropoiesis [2]. In contrast, ruxolitinib lacks ACVR1 inhibitory activity, fedratinib exhibits broader kinase inhibition without ACVR1 engagement, and pacritinib primarily targets JAK2 and FLT3 without significant ACVR1 inhibition [3]. Consequently, momelotinib consistently demonstrates anemia improvement and transfusion independence benefits not observed with ruxolitinib, while pacritinib shows preferential utility in severe thrombocytopenia [4]. The quantitative evidence presented below establishes that substitution among these agents would alter experimental outcomes across anemia endpoints, spleen response, and hematologic safety parameters, with momelotinib offering the only dual-action profile that concurrently addresses splenomegaly, symptoms, and anemia in myelofibrosis models.

Momelotinib Mesylate Quantitative Differentiation Evidence: Head-to-Head and Comparative Data Versus Ruxolitinib, Fedratinib, and Pacritinib


Transfusion Independence Rate in JAK Inhibitor-Experienced Patients: MOMENTUM Phase 3 Trial Superiority Versus Danazol

In the pivotal phase 3 MOMENTUM trial (NCT04173494) of JAK inhibitor-experienced, symptomatic, and anemic myelofibrosis patients, momelotinib demonstrated superior transfusion independence rates compared to danazol. This trial is the basis for momelotinib's regulatory approval specifically for myelofibrosis patients with anemia, a subpopulation where ruxolitinib, fedratinib, and pacritinib lack comparable regulatory indication and supporting phase 3 evidence [1]. The primary endpoint of symptom response (≥50% TSS reduction) was met with momelotinib achieving 24.6% versus 9.2% for danazol; key secondary endpoints included transfusion independence rate of 30.8% for momelotinib versus 20.0% for danazol, and spleen volume reduction ≥35% in 23.1% versus 3.1% [2].

Myelofibrosis Anemia Transfusion Independence

Reduced Risk of Grade 3/4 Anemia: Network Meta-Analysis Comparison Across All Four Approved JAK Inhibitors

A network meta-analysis of nine randomized controlled trials encompassing 2,340 myelofibrosis patients evaluated the comparative hematologic safety of eleven JAK inhibitor treatment regimens. The analysis demonstrated that momelotinib (MMB) and pacritinib (PAC) were associated with a statistically significant decreased risk of grade 3/4 anemia compared to other JAK inhibitors including ruxolitinib and fedratinib [1]. Momelotinib also showed a decreased risk of grade 3/4 thrombocytopenia relative to other JAK inhibitors, a safety profile distinct from ruxolitinib and fedratinib [2].

Myelofibrosis Hematologic Safety JAK Inhibitor Comparison

ACVR1/ALK2 Inhibition and Hepcidin Suppression: Mechanistic Differentiation from Ruxolitinib

Momelotinib uniquely inhibits ACVR1 (activin A receptor type 1, also known as ALK2) among approved JAK inhibitors, with a dissociation constant (Kd) of 8.6 nM for ACVR1 binding [1]. In contrast, ruxolitinib demonstrates no inhibitory activity on the ACVR1-hepcidin pathway [2]. In a rat model of anemia of chronic disease, momelotinib treatment normalized hemoglobin levels and red blood cell counts through direct ACVR1 inhibition, leading to reduced hepatocyte hepcidin production and increased mobilization of sequestered iron from cellular stores [3].

ACVR1 Hepcidin Iron Homeostasis Anemia of Chronic Disease

Unique Erythroid Colony Formation Sparing: Comparative Ex Vivo Profiling Across Four JAK Inhibitors

In a comprehensive ex vivo profiling study of four JAK inhibitors (ruxolitinib, fedratinib, pacritinib, and momelotinib) using primary myelofibrosis patient samples, momelotinib exhibited unique erythroid colony formation sparing that was not observed with the other three agents [1]. While all four inhibitors demonstrated similar anti-proliferative phenotypes across JAK2-mutant in vitro models, and pacritinib yielded greatest potency on suppressing overall colony formation, only momelotinib preserved erythroid colony formation capacity [2].

Hematopoiesis Erythropoiesis JAK Inhibitor Selectivity

Non-Inferior Spleen Volume Reduction with Superior Anemia Benefit: SIMPLIFY-1 Head-to-Head Versus Ruxolitinib

The phase 3 SIMPLIFY-1 trial (NCT01969838) directly compared momelotinib versus ruxolitinib in over 400 treatment-naïve myelofibrosis patients. Momelotinib was found to be non-inferior to ruxolitinib for spleen volume reduction, demonstrating comparable efficacy on this core myelofibrosis endpoint [1]. However, all anemia endpoints favored momelotinib, with consistently higher transfusion independence rates and reduced transfusion burden compared to ruxolitinib [2]. A systematic review and meta-analysis of six studies including SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM confirmed that momelotinib was non-inferior to ruxolitinib in spleen volume reduction but was superior in anemia benefits, increasing transfusion independence and reducing transfusion burden [3].

Splenomegaly JAK Inhibitor Comparison Myelofibrosis

JAK2 Inhibitory Potency and Selectivity Profile: Enzymatic Comparison Across Approved Agents

Enzymatic profiling of the four approved JAK inhibitors for myelofibrosis reveals distinct potency and selectivity patterns. Ruxolitinib is the most potent JAK2 inhibitor at physiological ATP concentrations (IC50 = 2.9 nM), followed by fedratinib (17 nM), momelotinib (29 nM), and pacritinib (39 nM) [1]. However, momelotinib's JAK1/JAK2 IC50 values are 11 nM and 18 nM respectively, with approximately 10-fold selectivity over JAK3 (IC50 = 155 nM) . Fedratinib, pacritinib, and momelotinib exhibit broader kinase inhibition profiles beyond JAK2, including FLT3 and KIT kinases, whereas ruxolitinib is the most selective JAK2 inhibitor with minimal off-target kinase effects [2].

Kinase Inhibition IC50 JAK Selectivity

Momelotinib Mesylate Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Myelofibrosis Research Requiring Simultaneous Spleen Reduction and Anemia Benefit in a Single Agent

Momelotinib mesylate is the optimal JAK inhibitor for myelofibrosis research programs where both spleen volume reduction and anemia improvement are required endpoints. The phase 3 SIMPLIFY-1 trial established non-inferior spleen volume reduction to ruxolitinib while demonstrating superior anemia outcomes, including increased transfusion independence and reduced transfusion burden . A systematic review and meta-analysis of six studies confirmed this dual benefit profile [6]. Unlike ruxolitinib, which may exacerbate anemia, momelotinib provides a single-agent solution for studies evaluating comprehensive myelofibrosis disease control.

Investigations of Iron Metabolism, Hepcidin Regulation, and Anemia of Chronic Disease Mechanisms

Momelotinib is uniquely suited for research focused on iron homeostasis, hepcidin biology, and anemia of chronic disease due to its exclusive ACVR1 inhibitory activity among approved JAK inhibitors. Momelotinib binds ACVR1 with a Kd of 8.6 nM and suppresses hepcidin production, leading to increased iron mobilization and improved erythropoiesis in preclinical models . In contrast, ruxolitinib shows no ACVR1 inhibitory activity and no effect on the hepcidin pathway [6]. Researchers investigating the interplay between JAK-STAT signaling, BMP/ACVR1 pathways, and iron metabolism should select momelotinib as the only approved JAK inhibitor with this dual-target profile.

Ex Vivo and In Vitro Studies of Erythropoiesis Preservation in JAK Inhibition Contexts

For ex vivo and in vitro experiments examining hematopoietic colony formation, particularly erythroid lineage preservation, momelotinib provides unique differentiation. Comprehensive profiling of JAK inhibitors in primary myelofibrosis patient samples demonstrated that momelotinib exhibits unique erythroid colony formation sparing, whereas ruxolitinib, fedratinib, and pacritinib all suppress erythroid colonies . This property makes momelotinib the preferred tool compound for studies evaluating differential effects of JAK inhibition on specific hematopoietic lineages or for investigating anemia-sparing mechanisms in myeloproliferative neoplasm models.

Drug Development and Preclinical Toxicology Studies for Anemia-Ameliorating JAK Inhibitors

Momelotinib serves as the benchmark reference compound for preclinical development of next-generation JAK inhibitors seeking to incorporate anemia benefit. Its established JAK1/2 IC50 values (11 nM/18 nM) and 10-fold selectivity over JAK3 provide a well-characterized potency reference. The population pharmacokinetic model for momelotinib and its active metabolite M21 has been established, enabling exposure-response predictions for spleen volume reduction and transfusion independence [6]. For competitive benchmarking of new chemical entities targeting JAK2 with ACVR1 activity, momelotinib is the only approved and clinically validated comparator with proven anemia benefit in phase 3 trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for momelotinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.